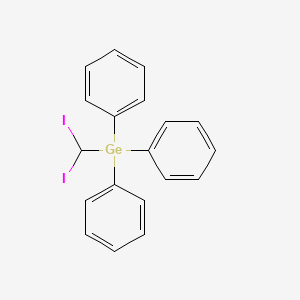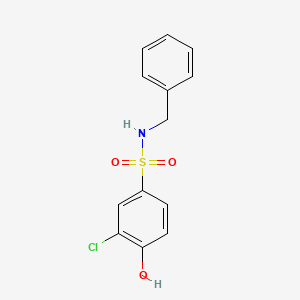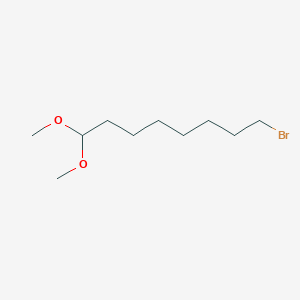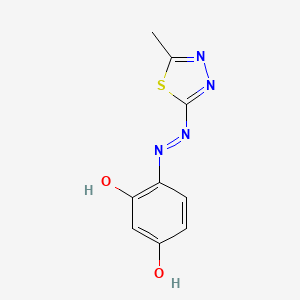![molecular formula C17H16 B14358659 [2-(2-Phenylcyclopropyl)ethenyl]benzene CAS No. 96094-89-2](/img/no-structure.png)
[2-(2-Phenylcyclopropyl)ethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Phenylcyclopropyl)ethenyl]benzene is an organic compound that features a cyclopropyl group attached to a phenyl ring, which is further connected to an ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Phenylcyclopropyl)ethenyl]benzene typically involves the cyclopropanation of a suitable precursor, such as styrene, followed by further functionalization. One common method is the reaction of styrene with diazomethane in the presence of a catalyst to form the cyclopropyl derivative. This intermediate can then undergo a Heck reaction with a vinyl halide to introduce the ethenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts such as palladium complexes are often employed to facilitate the Heck reaction, ensuring high selectivity and conversion rates.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(2-Phenylcyclopropyl)ethenyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Formation of benzaldehyde or acetophenone derivatives.
Reduction: Formation of [2-(2-Phenylcyclopropyl)ethyl]benzene.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
[2-(2-Phenylcyclopropyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which [2-(2-Phenylcyclopropyl)ethenyl]benzene exerts its effects depends on its specific application. In chemical reactions, the cyclopropyl group can act as a reactive site for further functionalization. In biological systems, the compound may interact with specific enzymes or receptors, influencing their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Styrene: Similar structure but lacks the cyclopropyl group.
Cyclopropylbenzene: Similar structure but lacks the ethenyl group.
Phenylcyclopropane: Similar structure but lacks the ethenyl group.
Eigenschaften
| 96094-89-2 | |
Molekularformel |
C17H16 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
2-(2-phenylcyclopropyl)ethenylbenzene |
InChI |
InChI=1S/C17H16/c1-3-7-14(8-4-1)11-12-16-13-17(16)15-9-5-2-6-10-15/h1-12,16-17H,13H2 |
InChI-Schlüssel |
LWOCZQGLJDAHIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1C2=CC=CC=C2)C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14358590.png)






![Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate](/img/structure/B14358663.png)
